molecular formula C28H50O2 B144252 Ergostane-3,15-diol CAS No. 126291-46-1

Ergostane-3,15-diol

Cat. No.: B144252
CAS No.: 126291-46-1
M. Wt: 418.7 g/mol
InChI Key: VMNBOLDGMBVGNQ-NAZNOAFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergostane-3,15-diol (Chemical Formula: C28H50O2) is a steroidal diol compound belonging to the ergostane class of steroids, which are characterized by their specific structure based on the ergostane skeleton featuring methylation at the 24-position . This diol derivative contains hydroxyl groups at both the 3- and 15- positions of the ergostane framework, presenting researchers with a uniquely functionalized steroid for investigative applications . The compound is of significant interest in natural product chemistry and phytochemical research, particularly in the study of steroid metabolism and biosynthesis pathways. While specific biological activity data for this compound is an active area of research, structurally related epoxyergostane diols have been identified as constituents of medicinal mushrooms including Ganoderma lucidum (reishi), suggesting potential research applications in the investigation of fungal metabolites and their biochemical properties . Related ergostane-type steroids have demonstrated research relevance in various pharmacological and biological screening assays, making this compound a valuable chemical entity for exploring structure-activity relationships within this steroid subclass. This compound is provided as a high-purity reference material for research purposes only, suitable for use in analytical method development, chemical standardization, and as a synthetic intermediate in medicinal chemistry programs. Researchers utilize this compound in mass spectrometry studies, chromatographic method development, and as a standard in natural product isolation and identification workflows. Product Note: This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals, and appropriate safety protocols should always be followed when handling this chemical compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126291-46-1

Molecular Formula

C28H50O2

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,15S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol

InChI

InChI=1S/C28H50O2/c1-17(2)18(3)7-8-19(4)24-16-25(30)26-22-10-9-20-15-21(29)11-13-27(20,5)23(22)12-14-28(24,26)6/h17-26,29-30H,7-16H2,1-6H3/t18-,19+,20-,21-,22+,23-,24+,25-,26+,27-,28+/m0/s1

InChI Key

VMNBOLDGMBVGNQ-NAZNOAFGSA-N

SMILES

CC(C)C(C)CCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(C)C(C)CCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Synonyms

5 alpha,14 beta-ergostane-3 beta,15 beta-diol
5 alpha-ergostane-3 beta,15 alpha-diol
ergostane-3,15-diol
ergostane-3,15-diol, (3beta,5alpha,14beta,15beta)-isome

Origin of Product

United States

Natural Abundance and Biogeochemical Origins of Ergostane 3,15 Diol

Distribution Across Biological Kingdoms

Ergostane-3,15-diol and its related ergostane-type steroids are primarily found in fungi, but have also been identified in plants and marine organisms. ontosight.airesearchgate.net These compounds are derived from ergosterol (B1671047), a principal sterol in fungi. springermedizin.de

Fungal Sources and Diversity

Fungi are a prolific source of ergostane-type steroids. researchgate.net These compounds exhibit significant chemical diversity due to oxidative and reductive modifications of the ergostane (B1235598) skeleton, as well as carbon skeletal cleavage and rearrangement. springermedizin.de For instance, various ergostane steroids have been isolated from mushrooms of the Pleurotus genus, including P. eryngii and P. cornucopiae var. citrinopileatus. springermedizin.de Marine-derived fungi, such as Aspergillus sp. and Penicillium levitum, have also been shown to produce a range of ergostane steroids. researchgate.nettandfonline.comkoreascience.kr The presence and composition of these steroids can be species-specific and may be influenced by the physiological state and culturing parameters of the fungus. tandfonline.com

Fungal GenusExample SpeciesReference
PleurotusP. eryngii, P. cornucopiae var. citrinopileatus springermedizin.de
AspergillusAspergillus sp. M904 researchgate.netvjs.ac.vn
PenicilliumP. levitum N33.2 tandfonline.comkoreascience.kr
GanodermaG. luteomarginatum nih.govmdpi.com
PaecilomycesPaecilomyces sp. J300 koreascience.kr

Plant Sources

Ergostane-type steroids have also been identified in terrestrial plants. researchgate.net For example, various ergostane steroids have been isolated from the stem bark of Dysoxylum mollissimum. researchgate.net The leaves of Cratylia mollis have also been found to contain ergostane-type steroids. scielo.br Plants of the Guarea genus are known to produce a variety of secondary metabolites, including steroids. researchgate.net

Marine Organismal Sources

Marine organisms are another notable source of this compound and related compounds. ontosight.ai These have been found in soft corals and sponges. nih.govmdpi.com For instance, soft corals of the genus Capnella are known to produce a diverse array of steroids. mdpi.com Sponges from the genus Spongia have also been identified as a source of these compounds. researchgate.net

Isolation Methodologies from Natural Matrices

The isolation of this compound and other ergostane-type steroids from their natural sources involves a multi-step process that typically includes extraction followed by chromatographic purification.

Extraction Techniques

The initial step in isolating these compounds from their natural matrix is extraction using various organic solvents. The choice of solvent depends on the source material. For fungi, common extraction solvents include methanol, ethanol (B145695) (often in 80-95% aqueous solutions), and acetone. springermedizin.de The resulting extract is then often partitioned between a more polar solvent like water and a less polar solvent such as ethyl acetate (B1210297) or chloroform (B151607) to separate compounds based on their polarity. springermedizin.detandfonline.comkoreascience.kr For plant materials, ethanol is a frequently used extraction solvent. researchgate.net

Extraction Solvent(s)Source TypeReference
Methanol, Ethanol, AcetoneFungi (Pleurotus genus) springermedizin.de
Ethyl AcetateFungi (Penicillium levitum) tandfonline.comkoreascience.kr
EthanolPlant (Stem bark of Dysoxylum mollissimum) researchgate.net

Chromatographic Purification Strategies

Following extraction and partitioning, the crude extract is subjected to various chromatographic techniques to isolate and purify the desired ergostane steroids.

Column Chromatography: Silica (B1680970) gel column chromatography is a widely used primary purification step. springermedizin.de The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with solvents such as ethyl acetate, dichloromethane, or methanol. springermedizin.dekoreascience.kr Neutral alumina (B75360) column chromatography is also employed. springermedizin.de

High-Performance Liquid Chromatography (HPLC): For final purification, High-Performance Liquid Chromatography (HPLC) is often used. springermedizin.de Reversed-phase HPLC with octadecylsilyl (C18) columns is common, using mobile phases such as methanol-water or acetonitrile-water mixtures. springermedizin.deu-tokyo.ac.jp Normal-phase HPLC on silica gel columns with solvent systems like hexane-ethyl acetate is also utilized. springermedizin.de

Other Techniques: Preparative thin-layer chromatography (TLC) and Chromatotron are also mentioned as methods for the purification of ergostane-type steroids. springermedizin.de

Biosynthetic Pathways and Metabolic Transformations of Ergostane 3,15 Diol

Precursor Utilization and Initial Stages of Ergostane (B1235598) Biosynthesis

The biosynthesis of the ergostane skeleton, the foundational structure of compounds like Ergostane-3,15-diol, originates from simple precursor molecules through a highly conserved pathway in eukaryotes. nih.gov The entire process commences with acetic acid, which is converted into squalene (B77637), an isoprenoid hydrocarbon that serves as the universal starting material for steroid synthesis in both plants and animals. britannica.com In fungi, the pathway proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (farnesyl-PP), a key intermediate. nih.gov

The cyclization of squalene, via squalene oxide, marks a crucial step. In fungi and other non-photosynthetic organisms, this reaction yields lanosterol (B1674476), which is the primary precursor for all subsequent ergostane-type steroids. researchgate.netacs.org The conversion of lanosterol to the final ergosterol (B1671047) molecule involves a series of demethylations, desaturations, and isomerizations. acs.org This multi-step process underscores the cell's ability to construct complex molecules from basic building blocks, setting the stage for the diverse array of functionalized ergostanes found in nature.

Table 1: Key Precursors in Ergostane Biosynthesis

Precursor Role in Pathway
Acetic Acid Ultimate carbon source for the sterol skeleton. britannica.com
Squalene The direct acyclic precursor that undergoes cyclization to form the initial tetracyclic sterol. britannica.comresearchgate.net
Lanosterol The first cyclic sterol precursor in fungi, formed from the cyclization of squalene oxide. nih.govacs.org

Enzymatic Modulations in Ergostane Skeleton Formation

The transformation of lanosterol into the ergostane skeleton is orchestrated by a cascade of enzymatic reactions. These enzymes, primarily located in the endoplasmic reticulum, are responsible for the specific structural modifications that define the ergostane class of steroids. acs.org Key enzymatic steps include the removal of three methyl groups, rearrangements of double bonds within the steroid nucleus, and modifications to the side chain. frontiersin.orgresearchgate.net

A critical enzyme family in this pathway is the cytochrome P450s, such as the 14α-sterol demethylase (encoded by the ERG11 or cyp51A gene), which removes the methyl group at the C-14 position. nih.govfrontiersin.orgmdpi.com Other vital enzymes include C-24 sterol methyltransferase (ERG6), which adds a methyl group to the side chain, a hallmark of ergostane-type sterols, and C-5 sterol desaturase (ERG3), which introduces a key double bond in the B-ring. mdpi.combiorxiv.org The hydroxylation at the C-3 position is an early and fundamental feature, while further oxidations, such as the one at C-15 to form this compound, represent later diversification steps likely carried out by other specific hydroxylases. britannica.comresearchgate.net

Table 2: Selected Enzymes in Ergostane Biosynthesis

Enzyme/Enzyme Class Gene (Example) Function
14α-sterol demethylase ERG11 / cyp51A Removes the C-14 methyl group from lanosterol; a key target for azole antifungals. nih.govfrontiersin.org
C-24 sterol methyltransferase ERG6 Adds a methyl group at position C-24 of the side chain, distinguishing fungal sterols from cholesterol. nih.govbiorxiv.org
C-5 sterol desaturase ERG3 Introduces the Δ5 double bond in the B-ring of the sterol nucleus. nih.govbiorxiv.org
C-22 desaturase ERG5 Introduces the Δ22 double bond in the side chain.

Stereospecificity and Chemoenzymatic Considerations in Natural Synthesis

The biosynthesis of ergostane steroids is characterized by remarkable stereospecificity. The enzymes involved in the pathway precisely control the three-dimensional arrangement of atoms, leading to the formation of specific stereoisomers. acs.org The initial cyclization of squalene oxide to lanosterol establishes a defined stereochemistry at multiple chiral centers, which is maintained and further elaborated in subsequent steps. acs.orgnih.gov For example, the hydroxyl group at C-3 is almost universally in the β-position. britannica.com

The stereochemistry of the side chain is also tightly controlled. The addition of the methyl group at C-24 by S-adenosyl methionine-dependent methyltransferase typically results in a specific (24S)-configuration in many fungi. nih.gov Chemical synthesis aimed at producing specific ergostane derivatives, such as precursors for brassinosteroids or complex natural products, must account for this high degree of stereocontrol. nih.govbeilstein-journals.org Strategies often involve diastereoselective reactions and the use of chiral starting materials to achieve the desired stereochemical outcome, highlighting the efficiency and precision of natural chemoenzymatic processes. princeton.eduresearchgate.net

Investigating Rearrangement and Cleavage Mechanisms in Complex Ergostane Derivatives

Beyond the standard biosynthetic pathway, the ergostane skeleton can undergo significant modifications, including cleavage (seco) and rearrangement (abeo) of its tetracyclic ring system. springermedizin.de These transformations lead to a vast diversity of structurally complex and often biologically active natural products. springermedizin.dersc.org These rearrangements are not random but are thought to be the result of specific enzymatic or chemical transformations of key ergostane precursors like ergosterol. rsc.orgresearchgate.net

Mechanisms proposed for these skeletal reorganizations often involve oxidative processes. rsc.org For instance, the formation of an 11(9→7)abeo-ergostane involves the cleavage of the C9-C11 bond and the formation of a new C9-C7 bond, effectively rearranging the B and C rings. nih.gov Similarly, 8,14-seco-ergostanes result from the cleavage of the bond between C-8 and C-14, opening the C-ring. researchgate.net The study of these mechanisms provides insight into the chemical possibilities latent within the ergostane framework and the biosynthetic logic that fungi use to generate chemical diversity. rsc.orgresearchgate.net

Table 3: Types of Ergostane Skeletal Modifications

Modification Type Description Example Compound Class
Normal Ergostane The basic, intact tetracyclic ergostane skeleton. springermedizin.de Ergosterol, Brassicasterol
Seco-Ergostane The steroid skeleton is cleaved at one of the ring bonds. springermedizin.dersc.org 9,11-secoergostanes, 8,14-secoergostanes researchgate.net

| Abeo-Ergostane | Involves bond migration, where a ring is contracted or expanded by the shifting of a C-C bond. springermedizin.dersc.org | 11(9→7)abeo-ergostanes, 15(14→22)abeo-ergostanes nih.gov |

Impact of Biosynthetic Pathways on Fungal Physiology and Antifungal Resistance

The ergostane biosynthesis pathway, culminating in the primary fungal sterol ergosterol, is essential for fungal viability and physiology. Ergosterol is a critical component of the fungal cell membrane, where it modulates fluidity, permeability, and the function of membrane-bound proteins, analogous to cholesterol in animal cells. nih.govfrontiersin.orgresearchgate.net Consequently, this pathway is a major target for antifungal drugs. mdpi.com

Disruptions or alterations in the ergostane biosynthetic pathway are a primary mechanism of antifungal resistance. nih.govfrontiersin.org For example, mutations in the ERG11 gene can reduce the binding affinity of azole drugs, rendering them less effective. nih.govmdpi.com Similarly, mutations in other pathway genes, such as ERG3 or ERG6, can lead to the accumulation of alternative sterols in the membrane. biorxiv.orgresearchgate.net While these alternative sterols may not function as optimally as ergosterol, they can be sufficient to support cell growth and confer resistance to drugs like amphotericin B, which acts by binding directly to ergosterol. biorxiv.orgresearchgate.net Therefore, a thorough understanding of the ergostane biosynthetic pathway is crucial for developing new antifungal strategies and combating the rise of drug-resistant fungal pathogens. nih.govfrontiersin.org

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Acetic acid
Amphotericin B
Brassicasterol
Cholesterol
Eburicol
Epicastasterone
Epibrassinolide
Ergosterol
Farnesyl pyrophosphate
Lanosterol
Squalene

Chemical Synthesis and Derivatization Strategies for Ergostane 3,15 Diol and Analogs

Semisynthetic Routes from Precursor Sterols

Semisynthesis, starting from abundant natural sterols like ergosterol (B1671047), is the most practical and explored approach for obtaining Ergostane-3,15-diol and its derivatives. nih.gov These strategies leverage the existing steroidal framework and focus on the introduction of specific functional groups.

A direct semisynthetic route to 5α-ergostane-3β,15α-diol has been reported via the hydroboration of 5α-ergost-8-en-3β-ol. nih.gov This reaction provides a straightforward method for the hydration of the Δ8 double bond to introduce the C-15 hydroxyl group with defined stereochemistry. nih.gov

Alternative routes often commence with ergosterol and proceed through intermediates containing a carbonyl group at the C-15 position. For instance, ergosteryl acetate (B1210297) can be converted over several steps into 3β-acetoxy-24-methyl-5α-cholesta-8(14),22-diene-15-one. researchgate.net Subsequent hydrolysis of the acetate group and stereoselective reduction of the C-15 ketone would yield the target diol.

Achieving selective oxidation at the C-15 position of the ergostane (B1235598) skeleton is a central challenge, as this position is an unactivated C-H bond. Direct oxidation is difficult, so strategies typically involve the introduction of unsaturation in the D-ring to guide the regioselectivity of the oxidation.

Hydroboration-Oxidation: A highly effective method for introducing a hydroxyl group at C-15 involves the hydroboration of a Δ8 or Δ14 precursor. The hydroboration of 5α-ergost-8-en-3β-ol, for example, directly yields 5α-ergostane-3β,15α-diol among other products, demonstrating the regioselectivity of the boron addition to the double bond. nih.gov

Epoxidation of Δ14-Alkenes: The synthesis of Δ14-alkene precursors allows for subsequent epoxidation. The resulting epoxide can then be reductively opened to yield a hydroxyl group at either C-14 or C-15. This strategy is pivotal in the synthesis of highly oxygenated ergostane natural products like withanolides and offers a pathway to C-14/C-15 functionalized steroids. rsc.orgrsc.org

Microbial Hydroxylation: Biocatalysis presents a powerful tool for achieving high selectivity. Fungal cultures are known to hydroxylate steroids at positions that are difficult to access through traditional chemical means. For example, microbial transformation of the anabolic steroid oxandrolone (B1677835) with Laetiporus sulphureus resulted in the formation of 15α-hydroxyoxandrolone, showcasing the potential of enzymes to perform selective C-15 oxidation. mdpi.com Cytochrome P450 enzymes, such as CYP109B1, have also demonstrated excellent activity and selectivity in hydroxylating various steroid substrates, primarily at the 15β-position. frontiersin.org

The biological activity of steroids is critically dependent on their stereochemistry. Therefore, controlling the spatial orientation of the hydroxyl groups at C-3 and C-15 is paramount.

Substrate and Reagent Control: The stereochemical outcome of D-ring functionalization can be controlled by the existing stereochemistry of the substrate and the choice of reagents. In the epoxidation of Δ14-cholestenes with m-chloroperoxybenzoic acid (mCPBA), the stereochemistry of the substituent at C-17 dictates the facial selectivity of the epoxidation. A β-oriented C-17 substituent directs the epoxidation to the α-face, while a flat or α-oriented substituent leads to β-face epoxidation. rsc.orgrsc.org

Stereoselective Reduction: The reduction of a 15-ketosteroid intermediate is a key step where stereocontrol is essential. The choice of reducing agent can determine the stereochemistry of the resulting alcohol. While many chemical and biological reductions of 17-ketosteroids yield the 17β-hydroxy product, specific catalytic systems, such as those using Zr-containing metal-organic frameworks (MOFs), can diastereoselectively produce the less common 17α-hydroxy derivatives. csic.es Similar principles of selective reduction can be applied to the C-15 ketone to obtain either the α- or β-hydroxy epimer.

Reaction Mechanism Control: The intrinsic mechanism of a reaction can provide excellent stereocontrol. The hydroboration of an alkene proceeds via a syn-addition, which in the case of 5α-ergost-8-en-3β-ol, leads to the formation of the 15α-diol. nih.gov In contrast, methods have also been developed for the stereoselective synthesis of 15β-hydroxysteroids, which often involve creating a Δ15 double bond followed by reactions like acid-catalyzed rearrangement of an allylic diol intermediate. nih.gov

ReactionPrecursorKey ReagentsProduct(s)StereochemistryReference(s)
Hydroboration-Oxidation5α-ergost-8-en-3β-ol1. Borane complex 2. H₂O₂, NaOH5α-ergostane-3β,15α-diol15α-OH nih.gov
EpoxidationΔ14-Cholestene (β-C17 sub.)mCPBAC14-C15 α-epoxideα-epoxide rsc.orgrsc.org
EpoxidationΔ14-Cholestene (α-C17 sub.)mCPBAC14-C15 β-epoxideβ-epoxide rsc.org
Microbial HydroxylationOxandroloneLaetiporus sulphureus15α-hydroxyoxandrolone15α-OH mdpi.com
Biocatalytic HydroxylationTestosteroneCYP109B115β-hydroxytestosterone15β-OH frontiersin.org

Selective Oxidation Approaches

Total Synthesis Approaches to this compound and Structurally Complex Analogs

While no total synthesis of this compound has been explicitly reported, the field of steroid synthesis provides a robust toolbox of reactions that could be applied to its de novo construction. Total synthesis offers the advantage of accessing unnatural enantiomers and analogs with profound structural modifications that are impossible through semisynthesis. Strategies often rely on powerful C-C bond-forming reactions to assemble the tetracyclic core.

Key strategies in modern steroid synthesis that could be adapted include:

Diels-Alder Reactions: Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone of steroid synthesis for constructing the six-membered rings of the core structure.

Cascade Radical Cyclizations: Radical-mediated processes can be designed to form multiple rings in a single, efficient step from acyclic precursors, a strategy that has been successfully used in the total synthesis of steroids like estrone. rsc.org

Transition Metal-Catalyzed Cyclizations: The use of transition metals to catalyze the cyclization of enynes and triynes is a powerful method for building the steroidal framework. rsc.org

Annulative Cross-Couplings: Metallacycle-mediated annulative cross-coupling reactions have emerged as a concise approach to building the C/D ring system of steroids from chiral enyne precursors. nih.gov

A hypothetical total synthesis would need to strategically plan for the introduction of the C-15 oxygen functionality. This could be accomplished by carrying a functional group handle through the synthesis or by late-stage C-H functionalization, although the latter remains a formidable challenge for the unactivated C-15 position.

Synthetic Methodologies for Ring System Modifications

The creation of structurally complex analogs often involves reactions that modify the carbocyclic skeleton of the steroid. These transformations can alter ring size, cleave rings to form seco-steroids, or introduce new heterocyclic systems.

Oxidative cleavage reactions break C-C bonds, typically those of a double bond or a 1,2-diol, to furnish carbonyl compounds. nih.gov This strategy is particularly useful for synthesizing seco-steroids, where one of the rings of the steroid nucleus is opened.

A prominent example relevant to the C-15 position is the synthesis of 14,15-secoergostane derivatives. mdpi.com This was achieved by the oxidative cleavage of a Δ14 double bond in an ergostane precursor. The reaction sequence involved epoxidation of the double bond followed by treatment with an oxidizing agent like chromic acid, which opens the epoxide to a diol and subsequently cleaves the C14-C15 bond to yield a keto-aldehyde. mdpi.com Similarly, unexpected oxidative cleavage of the E-ring in furostane derivatives with potassium permanganate (B83412) has been shown to produce 16,22-dioxo steroids, providing a route to precursors for other complex steroids. mdpi.com These cleavage reactions are instrumental in preparing rearranged steroids and provide access to novel carbon skeletons. nih.gov

Modern synthetic chemistry emphasizes efficiency and atom economy, principles embodied by cascade and multicomponent reactions.

Cascade Reactions: These reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. nih.gov They are highly efficient for building molecular complexity and have been used to construct polycyclic frameworks like steroids from acyclic or simpler cyclic precursors. rsc.orgrsc.orgnih.gov An unusual four-reaction cascade was reported in the synthesis of a 14,15-secoergostane intermediate, highlighting the surprising and powerful transformations that can be uncovered. mdpi.com

Multicomponent Reactions (MCRs): MCRs bring together three or more starting materials in a single reaction to form a product that contains portions of all the initial reactants. springermedizin.denih.gov In steroid chemistry, MCRs are an exceptionally powerful tool for derivatization, allowing for the rapid generation of libraries of complex analogs. frontiersin.orgresearchgate.net Steroids containing functional groups like ketones, aldehydes, or amines can act as one of the components in well-known MCRs such as the Ugi or Biginelli reactions. researchgate.net This enables the attachment of diverse and complex side chains or the fusion of new heterocyclic rings onto the steroid scaffold, which is invaluable for exploring structure-activity relationships. frontiersin.org

Stereodivergent and Diastereoselective Syntheses

The synthesis of specific stereoisomers of polyhydroxylated steroids like this compound presents a significant chemical challenge due to the dense arrangement of stereocenters on the tetracyclic core. Controlling the spatial orientation of the hydroxyl groups at C-3 and C-15 is critical, as the specific stereochemistry dictates the molecule's biological activity. nih.gov Stereodivergent and diastereoselective strategies offer powerful tools to access a range of stereoisomers from a common precursor, which is invaluable for exploring structure-activity relationships.

Stereodivergent synthesis enables the selective formation of any possible diastereomer of a product from a single set of starting materials, often by changing a catalyst or reaction condition. chemrxiv.orgua.es While specific stereodivergent syntheses for this compound are not extensively detailed in current literature, the principles can be applied from methodologies developed for other complex molecules, including other steroids and 1,3-diols. researchgate.netrsc.org For instance, a general strategy could involve the diastereoselective reduction of a corresponding dione, ergostane-3,15-dione. The choice of reducing agent and catalyst can dictate the stereochemical outcome. A catalyst-controlled approach might use different enantiomers of a chiral catalyst to direct the reduction to form either the syn or anti diol. ua.es

Diastereoselective synthesis, which aims to produce a single diastereomer, is more commonly reported for steroid functionalization. nih.gov The inherent chirality of the ergostane skeleton can be used to direct the introduction of new stereocenters. For example, the diastereoselective 1,2-addition of a nucleophile to a ketone at C-3 or C-15 would be influenced by the steric and electronic environment of the existing ring system. The synthesis of withanolides, which are highly oxygenated ergostane-type steroids, often employs diastereoselective oxidations and reductions where the facial selectivity is controlled by the steroid's conformation. chemrxiv.orgnih.gov For instance, Luche reduction of an enone intermediate has been shown to produce alcohols with greater than 20:1 diastereoselectivity. chemrxiv.org Similar strategies could be envisioned for the introduction of the C-3 and C-15 hydroxyl groups onto an appropriate ergostane intermediate.

Key strategies applicable to the stereocontrolled synthesis of this compound analogs include:

Substrate Control: Utilizing the inherent steric hindrance of the steroid nucleus to direct incoming reagents to the less hindered face.

Reagent Control: Employing bulky or stereochemically defined reagents (e.g., chiral reducing agents) that selectively attack one face of a prochiral center.

Catalytic Asymmetric Synthesis: Using chiral catalysts (metal-based or organocatalysts) to create a chiral environment that favors the formation of one specific stereoisomer. nih.gov This is particularly powerful for creating specific diol configurations. researchgate.net

Table 1: Potential Stereoselective Strategies for Steroid Diol Synthesis

Synthetic Strategy Description Potential Application for this compound Reference Example
Catalyst-Controlled Reduction Use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, to stereoselectively reduce a ketone to a specific alcohol stereoisomer. Stereoselective reduction of an ergostane-3,15-dione precursor to obtain specific diol isomers. Stereoselective reduction of a ketone functionality in an ene-yne-one was achieved using a CBS catalyst. nih.gov
Substrate-Directed Hydroxylation The existing stereocenters on the steroid ring direct the facial approach of an oxidizing agent (e.g., OsO₄ for dihydroxylation) to form a new hydroxyl group with a specific orientation. Introduction of the C-15 hydroxyl group onto a Δ¹⁴- or Δ¹⁵-ergostene precursor, with the stereochemistry directed by the A/B/C ring conformation. Diastereoselective dihydroxylation of an exocyclic olefin on a steroid D-ring was accomplished with OsO₄/NMO. umich.edu
Neighboring Group Participation A nearby functional group on the steroid skeleton can shield one face of a reactive site or directly participate in the reaction to ensure a specific stereochemical outcome. An existing C-3 hydroxyl group (or a derivative) could direct the stereoselective functionalization at C-15. Not directly observed, but a common principle in steroid synthesis.

| Stereodivergent Dual Catalysis | Employing two different catalysts that work cooperatively can allow access to different diastereomers from the same starting materials by switching one of the catalytic components. | A hypothetical approach where different catalyst combinations could selectively produce different diastereomers of 3,15-dihydroxyergostane. | Cooperative Cu/Ir-catalyzed reactions have been used to achieve full stereodivergence in the synthesis of complex heterocycles. ontosight.ai |

Design and Synthesis of this compound Derivatives for Biological Probes

To investigate the mechanism of action, cellular targets, and distribution of biologically active molecules like this compound, researchers often employ derivatives that have been modified to act as biological probes. These probes typically consist of the core pharmacophore (the this compound structure) attached to a reporter group, such as a fluorescent tag or a biotin (B1667282) molecule, often via a chemical linker. researchgate.netthermofisher.com The design must ensure that the modification does not significantly disrupt the compound's original biological activity. researchgate.net

Fluorescent Probes: Fluorescent probes are powerful tools for visualizing the subcellular localization of a compound using techniques like confocal microscopy. The synthesis of a fluorescent this compound would involve covalently attaching a fluorophore. Common fluorophores include dansyl groups, coumarins, or BODIPY dyes. ijcea.orgx-mol.netresearchgate.net

A synthetic strategy could involve:

Selective protection of one of the hydroxyl groups of this compound.

Activation of the remaining hydroxyl group (e.g., conversion to a tosylate or mesylate) or conversion to an amine.

Coupling the activated steroid with a fluorophore that has a complementary reactive handle (e.g., an amine or carboxylic acid).

For example, a coumarin (B35378) moiety was successfully introduced into a brassinosteroid biosynthesis inhibitor to create a fluorescent probe for studying its mechanism. ijcea.org Similarly, dansyl-labeled inhibitors of steroid sulfatase have been synthesized and used for optical imaging in cells, confirming their localization in the endoplasmic reticulum. x-mol.net These examples provide a blueprint for how this compound could be functionalized. The choice of linker and attachment point (C-3 or C-15) would be critical to maintaining biological function.

Biotinylated Probes: Biotinylated derivatives are used for affinity-based applications, such as identifying protein binding partners (target identification) through pull-down assays followed by mass spectrometry. researchgate.net Biotin binds with extremely high affinity to avidin (B1170675) and streptavidin, which can be immobilized on beads. beilstein-journals.org

The synthesis of a biotinylated this compound would involve conjugating biotin to the steroid core. To minimize steric hindrance and preserve binding affinity, a spacer arm is often incorporated between the steroid and the biotin molecule. thermofisher.com A common approach involves reacting an amino-functionalized steroid with an N-hydroxysuccinimide (NHS)-activated ester of biotin, which often includes a spacer. researchgate.net Researchers have successfully synthesized biotinylated probes of ergosterol peroxide to perform pull-down experiments from cell lysates to identify potential protein targets. researchgate.net This established methodology could be directly adapted to this compound.

Table 2: Examples of Steroid-Based Biological Probes

Probe Type Steroid Core Reporter Group Synthetic Strategy Application Reference(s)
Fluorescent Probe Brassinosteroid Analog Coumarin The inhibitor skeleton was modified by coupling with 6-hydroxycoumarin (B196160) via an ether linkage. Investigating the action mechanism of brassinosteroid biosynthesis inhibitors at the cellular level. ijcea.org
Fluorescent Probe Estradiol Analog Dansyl A dansyl group was attached to the 17α-position of the estrane (B1239764) scaffold via an aminomethyl linker. Optical imaging to investigate intracellular enzyme sub-localization and inhibitory behavior. x-mol.net
Biotinylated Probe Ergosterol Peroxide Biotin Ergosterol peroxide was coupled to biotin-PEG4-amine using an anhydride (B1165640) intermediate. Cellular localization studies and proteomic profiling to identify binding partners. researchgate.net
Radio-labeled Probe Brassinosteroid (24-epicastasterone) Tritium (B154650) (³H) A late-stage oxidation and reduction sequence was used to introduce tritium labels with high specific activity. Metabolic studies and tracking biosynthetic pathways. rsc.org

| Deuterium-labeled Probe | Brassinosteroids | Deuterium (²H) | Deuterium atoms were incorporated into the side chain starting from stigmasterol (B192456). | Tools for investigating new biosynthetic routes of brassinosteroids. | nih.govjst.go.jp |


Molecular Mechanisms of Action and Biological Efficacy of Ergostane 3,15 Diol Analogs

Investigation of Anti-inflammatory Modulations

Ergostane-type steroids have demonstrated notable anti-inflammatory activities through various mechanisms, including the suppression of key inflammatory mediators and the modulation of immune cell signaling pathways. nih.gov

Inhibition of Nitric Oxide Production

A primary mechanism of the anti-inflammatory action of ergostane (B1235598) analogs is the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Several ergostane derivatives isolated from natural sources have shown potent inhibitory effects on NO production in lipopolysaccharide (LPS)-activated macrophage cell lines, such as RAW 264.7. researchgate.netnih.govacs.org For instance, a study on ergostane derivatives from Phellinus pini identified three compounds that significantly reduced NO production with IC50 values ranging from 15.1 to 29.7 μM. researchgate.net Another investigation into steroids from Hericium erinaceum found that ergosterol (B1671047) peroxide was a significant inhibitor of NO production. researchgate.net The inhibitory effects of several ergostane-type steroids on NO production are detailed in the table below.

CompoundSourceCell LineIC50 (μM)
Ergosta-4,6,8(14),22-tetraen-3-onePhellinus piniRAW 264.729.7 researchgate.net
Ergosta-7,24(28)-dien-3-olPhellinus piniRAW 264.715.1 researchgate.net
5,8-epidioxyergosta-6,22-dien-3-olPhellinus piniRAW 264.718.4 researchgate.net
Stellasterol glucosideSyntheticRAW 264.7> 16.6 mdpi.com
ErgosterolFungiRAW 264.714.3 mdpi.com

This inhibition of NO production is often a direct consequence of the downregulation of iNOS expression at both the mRNA and protein levels. researchgate.net

Cytokine and Prostaglandin Pathway Regulation

Ergostane analogs also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and prostaglandins (B1171923). Prostaglandin E2 (PGE2), synthesized via the cyclooxygenase-2 (COX-2) pathway, is a key mediator of inflammation. Several studies have shown that ergostane derivatives can suppress the expression of COX-2, thereby reducing PGE2 levels. researchgate.netnih.gov

Furthermore, these compounds have been found to regulate the production of key pro-inflammatory cytokines. Ergosterol, a common fungal sterol, has been shown to suppress the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages. nih.govresearchgate.net Similarly, triterpenoids from Ganoderma lucidum have been observed to dose-dependently reduce the production of IL-6 and IL-1β. nih.govacs.orgresearchgate.net This cytokine-suppressive activity helps to mitigate the inflammatory response. The regulation of these pathways is crucial in controlling the amplification of the inflammatory cascade.

Cellular Signaling Pathways in Immune Response

The anti-inflammatory effects of ergostane-3,15-diol analogs are rooted in their ability to modulate critical cellular signaling pathways involved in the immune response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. medchemexpress.com

Ergostane compounds have been shown to inhibit the activation of the NF-κB pathway. mdpi.comnih.gov This is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory subunit IκBα, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus. nih.govacs.org By inhibiting NF-κB activation, these compounds effectively shut down the transcription of a wide array of pro-inflammatory genes. medchemexpress.com

The MAPK signaling cascade, which includes ERK, JNK, and p38, is another significant target of ergostane analogs. frontiersin.orgcore.ac.uk Studies have reported that these compounds can attenuate the phosphorylation of MAPK pathway components, leading to a downstream reduction in inflammatory responses. researchgate.net The modulation of these signaling pathways highlights the multi-targeted anti-inflammatory mechanism of ergostane-type steroids.

Elucidation of Anticancer and Antiproliferative Activities

In addition to their anti-inflammatory properties, this compound analogs have demonstrated significant anticancer and antiproliferative activities in various in vitro cancer models. nih.govmdpi.com

Apoptotic Signaling Cascade Modulation

A key mechanism underlying the anticancer effects of ergostane analogs is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of intricate apoptotic signaling cascades. One of the well-documented effects is the activation of caspases, a family of proteases that execute apoptosis. Ergosterol peroxide, for instance, has been shown to induce the cleavage and activation of caspase-8 and caspase-3 in DU 145 prostate cancer cells. nih.gov The activation of caspase-3, a key executioner caspase, leads to the cleavage of essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death. nih.gov

The regulation of the Bcl-2 family of proteins, which are critical arbiters of apoptosis, is another important aspect of the pro-apoptotic activity of ergostane analogs. biomolther.orgmdpi.comnih.gov These proteins include both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.gov Ergosterol peroxide has been found to downregulate the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL while upregulating the pro-apoptotic protein Bax in prostate cancer cells. nih.gov This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins lowers the threshold for apoptosis induction. Furthermore, some ergostane analogs can upregulate the expression of death receptors like DR5, which can trigger the extrinsic apoptotic pathway upon ligand binding. nih.gov

Impact on Cell Growth and Viability in In Vitro Cancer Models

The antiproliferative effects of this compound analogs have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of cytotoxic activity. researchgate.net The potency of these compounds, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the specific analog and the cancer cell line being tested.

For example, ergosterol derivatives from the mushroom Naematoloma fasciculare showed moderate cytotoxic activity against human lung (A549), ovarian (SK-OV-3), melanoma (SK-MEL-2), and colon (HCT-15) cancer cell lines. Another study on ergostane-type sterols from Pleurotus eryngii also reported cytotoxic activities against various cancer cell lines. The table below summarizes the cytotoxic effects of selected ergostane analogs.

Compound/ExtractCancer Cell LineIC50 (µg/mL)
Ergosterol Derivatives MixA549 (Lung)Moderate
Ergosterol Derivatives MixSK-OV-3 (Ovarian)Moderate
Ergosterol Derivatives MixSK-MEL-2 (Melanoma)Moderate
Ergosterol Derivatives MixHCT-15 (Colon)Moderate
(24S)-ergostane-3β,5α,6β,25-tetraolHepG2 (Liver)17.2 mdpi.com
Acutumosterol AMCF-7 (Breast)28.8 mdpi.com
Acutumosterol AA549 (Lung)27.4 mdpi.com
Sarcoaldosterol BMCF-7 (Breast)30.2 mdpi.com
Sarcoaldosterol BA549 (Lung)24.8 mdpi.com

These findings underscore the potential of this compound and its analogs as a source for the development of novel anticancer agents. Their ability to inhibit cell growth and induce apoptosis in cancer cells makes them promising candidates for further preclinical and clinical investigations.

Mechanisms of Multidrug Resistance Reversal

Multidrug resistance (MDR) in cancer cells is a significant obstacle to effective chemotherapy. While various natural products are being investigated for their ability to reverse MDR, there is currently limited specific information available in the scientific literature regarding the activity of this compound or its direct 15-hydroxy or 15-keto analogs in reversing multidrug resistance.

Research on the broader class of ergostane-type steroids has shown some potential. For instance, ergosterol has been reported to enhance the cytotoxicity of adriamycin in adriamycin-resistant human gastric carcinoma cell lines and to reverse drug resistance in combination with amphotericin B. mdpi.comresearchgate.netnih.gov However, studies focusing specifically on analogs with the 3,15-diol substitution pattern are needed to determine their efficacy and mechanisms in overcoming MDR.

Antioxidant Properties and Reactive Oxygen Species Modulation

Ergostane-type steroids are recognized for their antioxidant capabilities. nih.govmdpi.comresearchgate.net These properties are often linked to their ability to modulate levels of reactive oxygen species (ROS), which are by-products of normal oxygen metabolism that can cause cellular damage when in excess. nih.govresearchgate.net

Fungi, particularly from the genera Ganoderma and Aspergillus, are known sources of polyoxygenated ergostane steroids that exhibit antioxidant effects. nih.govmdpi.com For example, two highly conjugated ergostane derivatives with a 15α-hydroxyl group, 12β,15α,25,26-tetrahydroxyergosta-4,6,8(14),22-tetraen-3-one and 12β,15α,25,28-tetrahydroxyergosta-4,6,8(14),22-tetraen-3-one , have been isolated from the fungus Aspergillus terreus. researchgate.net While the general class of polyoxygenated steroids is known for antioxidant activity, detailed studies on these specific 15-hydroxy analogs are ongoing. Similarly, compounds isolated from Antrodia salmonea have demonstrated antioxidant effects in human leukocytes. nih.gov Ergosterol itself has been shown to prevent oxidative stress in cellular models. mdpi.comnih.gov The mechanism often involves the activation of antioxidant defense systems and the direct scavenging of free radicals. nih.gov

Immunomodulatory Effects on Leukocyte Subsets

Analogs of this compound have demonstrated significant immunomodulatory and anti-inflammatory activities, particularly through their effects on various leukocyte subsets like macrophages, microglia, and lymphocytes. A key mechanism is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.

Studies have shown that hydroxylation at the C-15 position of the ergostane skeleton can be critical for this activity. In one study, the biotransformation of an ergostane substrate resulted in hydroxylated metabolites, and those with hydroxylation at C-15 exhibited significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. researchgate.net This suggests a direct role for the C-15 hydroxyl group in mediating anti-inflammatory responses.

Furthermore, rearranged ergostanes with modifications involving the C-15 position have shown potent effects.

Penicillitone , a 15(14→11)-abeo-ergostane from Penicillium purpurogenum, was found to reduce the secretion of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages. mdpi.comrsc.org

Matsutakone , a 15-keto-containing 11(9→7)abeo-ergostane from Pleurotus eryngii, displayed stronger inhibitory activity on NO production than a known nitric oxide synthase inhibitor. researchgate.net

Aspersteroid A , a rearranged 1(10→6)abeo-ergostane from Aspergillus ustus, exhibited immunosuppressive activity against the proliferation of both T and B lymphocytes. researchgate.net

These findings indicate that the C-15 position is a key site for modifications that confer potent immunomodulatory activities, influencing cytokine production and the function of various immune cells.

Compound/Analog ClassSource OrganismObserved Immunomodulatory EffectCell LineReference(s)
15-Hydroxy ergostane metabolite(Biotransformation)Significant inhibition of NO productionBV-2 microglia researchgate.net
PenicillitonePenicillium purpurogenumReduced secretion of TNF-α and IL-6RAW 264.7 macrophages mdpi.comrsc.org
Matsutakone (15-keto)Pleurotus eryngiiStrong inhibition of NO productionMacrophages researchgate.net
Aspersteroid AAspergillus ustusInhibition of T and B lymphocyte proliferationLymphocytes researchgate.net

Enzyme Inhibition Studies

The ergostane skeleton is a scaffold for various compounds that can interact with and inhibit enzymes involved in disease processes. Analogs with modifications at the C-15 position have been identified as having enzyme-inhibitory potential.

A primary area of investigation is their role in inhibiting enzymes related to inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Ergostane metabolites hydroxylated at the C-15 position have been shown to dose-dependently reduce the LPS-induced protein expression of iNOS and COX-2 in microglia cells. researchgate.net This demonstrates a direct inhibitory effect on the production of key inflammatory enzymes.

Other ergostane analogs have shown inhibitory activity against different enzymes:

An adduct of ergosterol and fumaric acid was found to be active against Mycobacterium tuberculosis tyrosine phosphatase B with an IC₅₀ value of 15.1 μM. mdpi.com

Ergosterol itself has been reported to inhibit human recombinant aromatase, an enzyme critical for estrogen biosynthesis, with an IC₅₀ value of 8.1 μM. mdpi.comnih.gov

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is responsible for degrading prostaglandins like PGE2. Inhibition of this enzyme has been shown to promote tissue regeneration, highlighting the therapeutic potential of targeting pathways involving 15-hydroxy substrates. nih.gov While specific inhibitors based on the this compound skeleton have not been detailed, the synthesis of compounds like 14α-methyl-5α-cholest-7-en-3β,15β-diol for enzymology studies indicates the relevance of this structure in enzyme research. mit.edu

The diverse enzyme-inhibitory activities suggest that this compound analogs could be developed as targeted therapeutic agents.

Analog/Related CompoundTarget Enzyme/ProcessResultReference(s)
15-Hydroxy ergostane metaboliteiNOS and COX-2 expressionReduced protein expression in LPS-stimulated microglia researchgate.net
Ergosterol-fumaric acid adductM. tuberculosis tyrosine phosphatase BInhibition (IC₅₀ = 15.1 μM) mdpi.com
ErgosterolAromataseInhibition (IC₅₀ = 8.1 μM) mdpi.comnih.gov
Matsutakone (15-keto analog)Nitric Oxide Synthase (iNOS)Inhibition of NO production researchgate.net

Neuroprotective Potential and Associated Cellular Mechanisms

Neuroinflammation and oxidative stress are key pathological mechanisms in neurodegenerative diseases. nih.gov Ergostane-type steroids and their analogs are being explored for their neuroprotective capabilities, with a focus on their anti-neuroinflammatory effects.

Analogs featuring hydroxylation at the C-15 position have shown notable anti-neuroinflammatory activity. A study demonstrated that ergostane metabolites hydroxylated at C-15 significantly inhibited nitric oxide (NO) production in LPS-activated BV-2 microglia cells. researchgate.net Since over-activation of microglia and the subsequent release of inflammatory mediators like NO contribute to neuronal damage, inhibiting this process is a key neuroprotective strategy.

Other related ergostane analogs have also shown promise:

Citreoanthrasteroid B , a rearranged 1(10→6)abeo-ergostane, displayed neuroprotective effects by inhibiting the death of glutamate-injured PC12 cells with an EC₅₀ value of 24.2 μM. researchgate.net

While a specific ergostane named ochrasterone isolated from Aspergillus ochraceus was found to be inactive, other metabolites from the same fungus showed neuroprotective potential against H₂O₂-induced damage in SH-SY5Y neuroblastoma cells, indicating that the ergostane family remains a source of interest for neuroprotective compounds. nih.gov

The primary mechanism associated with the neuroprotective potential of these analogs appears to be the suppression of inflammatory pathways in glial cells, thereby protecting neurons from secondary damage.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Ergostane 3,15 Diol Derivatives

Correlating Hydroxyl Group Position and Stereochemistry with Biological Potency

The presence and spatial orientation of hydroxyl groups on the ergostane (B1235598) scaffold are critical determinants of biological activity. While specific studies on a wide range of ergostane-3,15-diol derivatives are limited, research on related polyhydroxylated ergostanes and other triterpenoids provides significant insights into the potential SAR of this compound class.

The typical stereochemistry of naturally occurring this compound is (3β,5α,15α)-ergostane-3,15-diol. springermedizin.de The β-orientation of the hydroxyl group at C-3 is a common feature in many bioactive steroids and is often crucial for receptor binding. springermedizin.de The stereochemistry at C-15 also plays a significant role. For instance, in ursane-type triterpenoids, an α-hydroxyl group at C-15 was found to confer better cytotoxicity compared to a β-hydroxyl group at other positions, such as C-7. rsc.org This suggests that the 15α-hydroxyl group in this compound is likely a key contributor to its bioactivity.

Furthermore, studies on other polyhydroxylated steroids have highlighted the importance of the number and location of hydroxyl groups. In starfish-derived polyhydroxylated steroids, hydroxyl groups at positions such as 3β, 6α/β, 8, 15α/β, and 16β are known to significantly contribute to their biological effects. mdpi.com The introduction of additional hydroxyl groups can modulate the polarity and hydrogen bonding capacity of the molecule, thereby influencing its interaction with biological targets. For example, the synthesis of various A-ring modified brassinosteroid analogues with different hydroxyl configurations (2α,3β-, 2β,3α-, and 2β,3β-dihydroxy) has been a strategy to explore SAR.

The table below summarizes the influence of hydroxylation patterns on the cytotoxicity of selected triterpenoid (B12794562) derivatives, illustrating the importance of the C-15 hydroxyl group.

CompoundSkeletonHydroxylation PatternCell LineIC50 (µM)Reference
3-Oxo-15α,19α-dihydroxyurs-12-en-28-oic acidUrsane15α-OHA54942.93 rsc.org
3-Oxo-7β,19α-dihydroxyurs-12-en-28-oic acidUrsane7β-OHA549>50 rsc.org

Influence of Ring System Modifications on Activity

Seco-ergostanes, for instance, exhibit a range of biological activities, including inhibitory effects on nitric oxide (NO) production. springermedizin.de The cleavage of specific bonds in the steroid nucleus can lead to more flexible structures that may adopt conformations better suited for binding to certain enzymes or receptors. For example, 9,11-secoergostane-type compounds have been shown to inhibit NO production. springermedizin.de

Abeo-ergostanes represent another class of modified steroids with significant biological potential. nih.gov The rearrangement of the steroidal skeleton, such as the formation of a 15(14→22)abeo-ergostane, introduces novel structural motifs. springermedizin.de These structurally unique compounds can exhibit different biological activities compared to their parent ergostanes. For example, 15(14→22)abeo-ergostanes have been isolated and their unique cyclopentane (B165970) ring formed by the bonding of C-15 and C-22 leads to distinct chemical and biological properties. springermedizin.denih.gov

The following table presents examples of ring-modified ergostane derivatives and their reported biological activities.

Compound TypeModificationBiological ActivityReference
9,11-secoergostaneRing B cleavageNO production inhibition springermedizin.de
15(14→22)abeo-ergostaneRing D rearrangement and side chain cyclizationUnique structural motif with potential for novel bioactivity springermedizin.denih.gov

Side Chain Structural Variations and Their Pharmacological Impact

The side chain of ergostane derivatives is a key region for structural modification to modulate pharmacological activity. Variations in the length, branching, and functionalization of the side chain can significantly impact potency and selectivity.

In a study on side-chain modified ergosterol (B1671047) and stigmasterol (B192456) derivatives, functionalization at the C-22 and/or C-23 positions was explored. unisi.it This included the synthesis of epoxides, isomeric alcohols, and ketones, each leading to different biological outcomes. unisi.it For this compound, modifications to the side chain could similarly influence its interaction with target proteins.

The introduction of different functional groups to the side chain can enhance cytotoxic activities. For example, the esterification of the side chain of Antrodia ergostanes has been shown to improve their antitumor effects. researchgate.net Furthermore, the addition of nitrogen-containing heterocycles or anilines to the side chain of triterpenoids has resulted in derivatives with higher cytotoxicity than the parent compounds. researchgate.net

The table below illustrates the effect of side chain modifications on the cytotoxic activity of certain ergostane derivatives.

CompoundSide Chain ModificationCancer Cell LineIC50 (µM)Reference
Antcin G C-26 o-phenylenediamine (B120857) amide derivativeAmide at C-26HL600.7 researchgate.net
Methyl antcin B 3,7-di-oxime derivativeOxime formation in ring A/BSW4802.2 researchgate.net

Computational Approaches to SAR/QSAR

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for elucidating the SAR of this compound derivatives and for designing new compounds with improved activity. nih.gov

Molecular docking simulations can predict the binding mode and affinity of a ligand to a biological target. samipubco.comekb.eg For this compound and its analogs, docking studies could be employed to investigate their interactions with key enzymes or receptors involved in inflammatory or proliferative pathways. For example, docking studies on other steroids have been used to explore their binding to targets like cyclooxygenase (COX) enzymes. ekb.eg Such studies can reveal crucial hydrogen bonds and hydrophobic interactions, guiding the design of more potent inhibitors. For instance, the hydroxyl groups at C-3 and C-15 of this compound are likely to form key hydrogen bonds with the active site of a target protein.

Design Principles for Optimized Ergostane-Based Bioactive Compounds

Based on the available SAR data and computational insights, several design principles can be proposed for the development of optimized ergostane-based bioactive compounds, using this compound as a lead structure.

Strategic Hydroxylation: The 3β- and 15α-hydroxyl groups appear to be important for bioactivity and should likely be retained. The introduction of additional hydroxyl groups at other positions, guided by SAR data from related compounds, could further enhance potency. The stereochemistry of these hydroxyl groups is critical and should be carefully controlled during synthesis.

Ring System Scaffolding: The ergostane ring system provides a rigid scaffold that can be systematically modified. The synthesis of seco- and abeo-derivatives based on the this compound core could lead to novel compounds with unique pharmacological profiles. These modifications can alter the compound's conformation and expose new interaction points with biological targets.

Side Chain Engineering: The side chain is a highly versatile region for modification. Introducing various functional groups, such as esters, amides, or heterocyclic rings, can fine-tune the compound's lipophilicity, solubility, and target-binding affinity. For example, creating a small library of side-chain analogs of this compound and screening them for biological activity would be a rational approach to identify more potent derivatives.

Computational-Guided Design: Integrating computational tools like QSAR and molecular docking into the design process is crucial. mdpi.com These methods can help to prioritize synthetic targets, predict their biological activity, and provide a deeper understanding of the molecular basis of their action, thereby accelerating the discovery of new and effective ergostane-based therapeutic agents.

Advanced Methodologies in Ergostane 3,15 Diol Research

High-Resolution Spectroscopic Techniques for Structure Elucidation

Spectroscopy is fundamental to the identification and structural analysis of ergostane (B1235598) derivatives. By examining the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic framework, identify functional groups, and deduce its connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like ergostane-3,15-diol in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.

In ergostane-type steroids, the ¹H NMR spectrum typically shows characteristic signals for multiple methyl groups. springermedizin.de This includes two singlets for the tertiary methyl groups at C-18 and C-19, and several doublets for the secondary methyl groups in the side chain (C-21, C-26, C-27, C-28). springermedizin.de The presence of a hydroxyl group at the C-3 position results in a downfield signal for the C-3 proton, which often appears as a multiplet (e.g., a triplet of triplets), indicating its axial or equatorial position and its coupling with neighboring protons. springermedizin.de A hydroxyl group at C-15 would similarly shift the resonance of the C-15 proton downfield. For instance, in a related compound, a 15β-hydroxy group resulted in a proton signal (H-15) around 4.33 ppm. mdpi.com

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. The ergostane skeleton has a characteristic set of signals, and the positions of hydroxyl groups are confirmed by the downfield shift of the carbon atom to which they are attached (a deshielding effect). For example, a hydroxyl group at C-9 in an ergostane derivative results in a signal at a chemical shift (δC) of 72.8 ppm. nih.gov Similarly, C-3 and C-15 carbons in this compound would be expected to show significant downfield shifts compared to the unsubstituted ergostane. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and confirming the C-3 and C-15 positions of the hydroxyl groups by observing correlations between them. springermedizin.demdpi.com

Table 1: Typical NMR Spectroscopic Features for Ergostane Steroids

Feature¹H NMR (ppm)¹³C NMR (ppm)Significance
C-18 Methyl SingletVariesCore steroid structure
C-19 Methyl SingletVariesCore steroid structure
Side Chain Methyls DoubletsVariesConfirms ergostane side chain
C-3 Hydroxymethine Multiplet (downfield)~70-80Indicates C-3 hydroxyl position
C-15 Hydroxymethine Multiplet (downfield)~70-80Indicates C-15 hydroxyl position

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. frontiersin.org For example, the molecular formula of a new ergostane derivative was determined as C₂₉H₄₆O₃ based on its HR-ESI-MS protonated molecular ion peak [M+H]⁺. frontiersin.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The electron impact (EI) induced elimination of water is a characteristic fragmentation for hydroxy steroids. acs.org In this compound, sequential loss of two water molecules from the molecular ion would be an expected and diagnostic feature. Other fragmentations, such as cleavage of the steroid rings or the side chain, help to confirm the ergostane skeleton. Gas chromatography-mass spectrometry (GC-MS) is also a common technique for analyzing steroid profiles. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, the most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. nih.gov Absorptions in the 2850-3000 cm⁻¹ range would correspond to C-H stretching vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. A saturated steroid nucleus like that in this compound would not show significant absorption in the standard UV-Vis range (200-800 nm). However, many naturally occurring ergostane derivatives possess conjugated double bonds or carbonyl groups, which give rise to strong UV absorptions. For instance, an ergostane derivative with a conjugated tetraene system showed strong UV absorptions at 265 and 330 nm. nih.gov

Mass Spectrometry

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can define the relative stereochemistry of a molecule, X-ray crystallography provides the definitive, unambiguous determination of the absolute configuration of all stereocenters. This technique is indispensable for complex molecules like steroids, which have numerous chiral centers. The process involves growing a suitable single crystal of the compound, which can be challenging. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the molecule's electron density, revealing the precise spatial arrangement of every atom. mdpi.com The absolute configuration of new natural ergostane-type steroids has been successfully determined using this method, often employing anomalous dispersion from the oxygen atoms to establish the correct stereochemistry. mdpi.com For this compound, this technique would be the gold standard for confirming the stereochemistry at C-3, C-5, C-8, C-9, C-10, C-13, C-14, C-15, C-17, C-20, and C-24.

In Vitro Cell-Based Assays for Biological Activity Profiling

To understand the potential pharmacological relevance of this compound, its effects are studied using various in vitro cell-based assays. These assays use living cells grown in a controlled laboratory environment to screen for specific biological activities.

A variety of human and animal cell lines are used to investigate the biological effects of ergostane-type steroids. The choice of cell line depends on the biological activity being investigated. Common models include:

Cancer Cell Lines: To test for cytotoxic or anti-proliferative effects, a panel of human cancer cell lines is often used. Examples include HepG2 (liver carcinoma), K562 (leukemia), A549 (lung carcinoma), and MDA-MB-231 (breast cancer). frontiersin.orgfrontiersin.orgkoreascience.kr

Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are used to assess anti-angiogenic activity, which is the ability of a compound to inhibit the formation of new blood vessels—a key process in tumor growth. frontiersin.orgfrontiersin.org

Immune Cells: Macrophage cell lines like RAW264.7 are used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or cytokines (e.g., TNF-α) following stimulation with agents like lipopolysaccharide (LPS). nih.gov

Table 2: Examples of In Vitro Cell-Based Assays for Ergostane Steroids

Biological ActivityCell Line(s)Assay PrincipleReference(s)
Cytotoxicity/Anti-tumor HepG2, A549, K562Measures inhibition of cell proliferation or induction of cell death (e.g., MTT assay). frontiersin.orgkoreascience.kr
Anti-angiogenesis HUVECMeasures inhibition of endothelial cell proliferation, migration, or tube formation. frontiersin.org
Anti-inflammatory RAW264.7Measures reduction of inflammatory markers (e.g., NO, TNF-α) after stimulation. nih.gov
Aromatase Inhibition Recombinant enzymeMeasures inhibition of the aromatase enzyme, relevant to hormone-dependent cancers. mdpi.com

By exposing these cell cultures to varying concentrations of the test compound, researchers can determine its potency (e.g., by calculating an IC₅₀ value, the concentration required to inhibit a biological process by 50%) and its selectivity for certain cell types. koreascience.krmdpi.com These in vitro profiles are crucial for identifying promising lead compounds for further drug development. nih.gov

Reporter Gene Assays

Reporter gene assays are a cornerstone of modern molecular biology and are instrumental in studying how a compound like this compound might influence gene expression. thermofisher.com These assays work by linking a specific DNA regulatory sequence (e.g., a promoter or enhancer) to a "reporter gene" that encodes an easily detectable protein, such as luciferase or β-galactosidase. thermofisher.combmglabtech.com When this construct is introduced into cells, the expression of the reporter gene becomes a proxy for the activity of the regulatory sequence. thermofisher.com

In the context of this compound research, these assays can be employed to:

Investigate signaling pathways: To determine if the compound activates or inhibits specific cellular signaling pathways (e.g., NF-κB or Nrf2 antioxidant pathways), researchers can use reporter constructs where luciferase expression is driven by response elements specific to those pathways. researchgate.netbiocompare.com

Identify nuclear receptor modulation: Many steroids exert their effects by binding to nuclear receptors. A reporter gene assay could be designed to screen for the activation or repression of a panel of nuclear receptors in the presence of this compound.

Characterize promoter activity: The assay can quantify the effect of the compound on the regulatory activity of a specific gene's promoter, providing insight into its mechanism of action. thermofisher.com

The most common types of reporter assays utilize enzymes that produce light (bioluminescence) or a color change (colorimetric assays). bmglabtech.commoleculardevices.com Dual-luciferase systems, which use two different luciferases (e.g., firefly and Renilla), are often preferred as they allow for an internal control to normalize the data, thereby increasing the accuracy of the results. bmglabtech.com

Table 1: Common Reporter Gene Systems and Their Applications

Reporter System Detection Method Typical Application in Steroid Research
Firefly Luciferase Bioluminescence Primary reporter for pathway activation/inhibition. moleculardevices.com
Renilla Luciferase Bioluminescence Internal control for dual-reporter assays to normalize results. bmglabtech.com
β-Galactosidase (lacZ) Colorimetric/Chemiluminescent Quantifying gene expression, often used in yeast-based assays. thermofisher.com
Green Fluorescent Protein (GFP) Fluorescence Visualizing gene expression and protein localization in living cells. bmglabtech.com
Secreted Alkaline Phosphatase (SEAP) Colorimetric/Chemiluminescent Monitoring gene expression without lysing the cells. thermofisher.com

Biochemical Assays for Target Identification and Validation

Biochemical assays are fundamental in the early stages of drug discovery for identifying the direct molecular targets of a compound. nih.gov These in vitro assays measure the interaction between a compound and a purified biological molecule, such as an enzyme or receptor, to determine binding affinity or inhibitory activity. nih.gov While specific target identification assays for this compound are not extensively documented, research on structurally related ergostane steroids provides a clear framework for potential approaches.

Key biochemical assays relevant to ergostane steroid research include:

Enzyme Inhibition Assays: Many ergostane derivatives have been tested for their ability to inhibit enzymes involved in disease processes. For example, assays for acetylcholinesterase (AChE) or α-glucosidase inhibition are common. researchgate.net

Nitric Oxide (NO) Production Inhibition Assay: In the context of inflammation, compounds are often screened for their ability to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines (e.g., RAW 264.7). researchgate.net A significant reduction in NO levels suggests anti-inflammatory potential. researchgate.net

The results from these assays are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the biochemical activity.

Table 2: Examples of Biochemical Assays Used for Ergostane-Type Steroids

Assay Type Target/Process Finding for Related Ergostanes Reference Compound(s)
NO Production Inhibition Lipopolysaccharide (LPS)-induced NO in RAW 264.7 cells Significant inhibition (IC50 = 13.48 μM) An ergostane-type steroid from Aspergillus sp.
Acetylcholinesterase (AChE) Inhibition AChE enzyme activity No significant activity reported Lasiodiplodia pseudotheobromae-derived ergostane
α-Glucosidase Inhibition α-Glucosidase enzyme activity No significant activity reported Lasiodiplodia pseudotheobromae-derived ergostane

Microbiological Assays for Antimicrobial Efficacy

To evaluate the potential of this compound as an antimicrobial agent, standardized microbiological assays are essential. These assays quantify a compound's ability to inhibit or kill various microorganisms, including pathogenic and spoilage bacteria. nih.gov

The primary method used is the broth microdilution assay , which determines the Minimum Inhibitory Concentration (MIC). nih.gov This involves preparing a series of dilutions of the test compound in a liquid growth medium in a microplate. Each well is then inoculated with a standardized concentration of a specific microorganism. After an incubation period, the growth in each well is measured, often by absorbance. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microbe. nih.gov

Research on other oxygenated ergostane-type steroids isolated from marine fungi has demonstrated their potential, albeit sometimes weak, antibacterial activity against a range of bacteria. researchgate.net These studies provide a basis for testing this compound against a similar panel of organisms.

Table 3: Antimicrobial Activity of Related Oxygenated Ergostane Steroids from Aspergillus sp.

Test Organism Type Activity of Related Steroids
Enterococcus faecium (vancomycin-resistant) Gram-positive Bacteria Weak antibacterial activity. researchgate.net
Streptococcus parauberis Gram-positive Bacteria Weak antibacterial activity. researchgate.net
Photobacterium damselae Gram-negative Bacteria Weak antibacterial activity. researchgate.net
Lactococcus garvieae Gram-positive Bacteria Weak antibacterial activity. researchgate.net
Pseudomonas aeruginosa Gram-negative Bacteria Weak antibacterial activity. researchgate.net
Staphylococcus aureus Gram-positive Bacteria Antibacterial activity (MIC = 64 µg/mL). researchgate.net

Advanced Separation and Purification Techniques

The isolation and purification of a specific compound like this compound from a complex natural source (e.g., a fungal or plant extract) is a significant challenge. researchgate.net Traditional methods like gravity-driven column chromatography are often insufficient for separating structurally similar steroids. researchgate.net Therefore, advanced high-resolution techniques are employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-pressure chromatography method that allows for the separation of compounds with high resolution and purity. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly effective for separating steroids. The fractions containing the target compound can be collected for further analysis. tandfonline.com

Supercritical Fluid Chromatography (SFC): SFC is an advanced separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. researchgate.net It combines the advantages of both gas and liquid chromatography, offering high efficiency and speed. SFC is particularly well-suited for the separation of complex mixtures of natural products, including isomers and analogues of steroids, which are often difficult to resolve using conventional HPLC. researchgate.net

These advanced techniques can be used in combination to achieve the high level of purity required for definitive structural elucidation and biological testing. researchgate.net

Table 4: Mentioned Compounds

Compound Name
This compound
Ergosterol (B1671047)
Strophasterol A
Strophasterol B
Luciferase
β-Galactosidase
Green Fluorescent Protein (GFP)
Acetylcholinesterase (AChE)

Future Research Directions and Translational Perspectives for Ergostane 3,15 Diol

Elucidating Novel Biological Pathways and Molecular Targets

A primary focus of future research will be to unravel the specific biological pathways and molecular targets modulated by ergostane-3,15-diol. While steroids, in general, are known to influence various physiological processes like growth and metabolism, the precise mechanisms of action for many ergostane (B1235598) derivatives remain largely unknown. ontosight.ai Preliminary studies suggest potential anti-inflammatory, antioxidant, and anticancer properties for some ergostane compounds. ontosight.airesearchgate.net

Future investigations should employ a multi-pronged approach to identify these pathways. This includes:

Target Identification and Validation: Utilizing techniques such as affinity chromatography and proteomics to isolate and identify the direct protein targets of this compound. Subsequent validation studies will be crucial to confirm these interactions and their functional consequences.

Pathway Analysis: Employing transcriptomics and metabolomics to analyze global changes in gene expression and metabolite profiles in cells or tissues treated with this compound. This can provide a broader understanding of the affected signaling cascades. For example, studies on other ergostane compounds have implicated pathways involving NF-κB, a key regulator of inflammation. nih.govsemanticscholar.org

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of this compound analogs with modifications at different positions will help to delineate the structural features essential for biological activity and target engagement. ontosight.ai This can provide insights into the binding pocket of the target protein and guide the design of more potent and selective compounds.

Discovery of New Ergostane-Type Steroids from Underexplored Natural Sources

The vast biodiversity of the natural world, particularly in underexplored ecosystems, presents a rich reservoir for the discovery of novel ergostane-type steroids. Fungi, especially those derived from marine environments and endophytic fungi living within plants, are proving to be prolific sources of structurally unique and biologically active steroids. tandfonline.comresearchgate.net

Key strategies for future discovery include:

Exploring Untapped Environments: Focusing on unique ecological niches, such as deep-sea organisms, extremophilic fungi, and plants from biodiverse regions, is likely to yield novel chemical entities. Marine sponges and corals, for instance, are known to host a diverse array of microorganisms that produce unique steroids. mdpi.comtandfonline.com

Advanced Isolation and Characterization Techniques: Utilizing modern chromatographic and spectroscopic methods, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), will be essential for the efficient isolation and structural elucidation of new compounds, even those present in minute quantities. x-mol.net

Genome Mining: The increasing availability of fungal and plant genome sequences allows for a genome-mining approach to identify biosynthetic gene clusters responsible for producing ergostane-type steroids. biorxiv.org This can guide the targeted isolation of new compounds and provide insights into their biosynthesis.

Source Organism Type Examples of Isolated Ergostane-Type Steroids Reported Biological Activities
Marine-derived FungiErgostane-type steroids from Aspergillus and Penicillium speciesAntibacterial, Antitumor, Enzyme inhibitory, Antiviral tandfonline.com
Endophytic FungiNigergostanes from Nigrograna speciesAnti-neuroinflammatory researchgate.net
MushroomsErgostanes from Pleurotus genusInhibition of nitric oxide production springermedizin.de
Marine InvertebratesPolyhydroxylated steroids from starfishAntimicrobial, Anti-inflammatory, Cytotoxic nih.gov

Development of Efficient and Scalable Synthetic Strategies for Bioactive Analogs

To fully explore the therapeutic potential of this compound and its analogs, the development of efficient and scalable synthetic methods is paramount. While natural product isolation provides initial quantities for study, chemical synthesis is necessary for producing larger amounts and for creating structural variations to optimize biological activity. uit.no

Future synthetic efforts should focus on:

Total Synthesis: Developing concise and high-yielding total synthesis routes to this compound and other complex ergostanes. This provides ultimate flexibility for structural modification. researchgate.net

Semi-synthesis: Utilizing readily available natural sterols, such as ergosterol (B1671047), as starting materials for the chemical modification and synthesis of this compound and its analogs. ontosight.airesearchgate.net This approach can be more practical and cost-effective for generating a library of related compounds for SAR studies.

Late-Stage Functionalization: Developing methods for the selective modification of the ergostane scaffold at a late stage of the synthesis. This allows for the rapid diversification of a common intermediate to produce a wide range of analogs. nih.gov

Bio-inspired Synthesis and Chemoenzymatic Approaches

Nature's synthetic machinery, particularly enzymes, offers a powerful toolkit for the synthesis of complex molecules with high regio- and stereoselectivity. nih.gov Bio-inspired and chemoenzymatic approaches can provide more efficient and environmentally friendly routes to ergostane-based compounds.

Promising avenues include:

Harnessing Biosynthetic Enzymes: Identifying and characterizing the enzymes involved in the biosynthesis of this compound and other ergostanes can enable their use as biocatalysts in synthetic processes. monash.edu For example, cytochrome P450 monooxygenases can be used for selective hydroxylations of the steroid core. nih.gov

Whole-Cell Biocatalysis: Utilizing engineered microorganisms that express specific enzymes to carry out desired transformations on a steroid substrate. researchgate.net This approach can simplify the process by avoiding enzyme purification.

Chemoenzymatic Synthesis: Combining the strengths of traditional chemical synthesis with the selectivity of enzymatic reactions to create efficient and novel synthetic pathways. nih.gov This hybrid approach can overcome challenges associated with purely chemical or biological methods.

Computational Chemistry and Artificial Intelligence in Ergostane Research

Computational tools and artificial intelligence (AI) are increasingly being integrated into drug discovery and development to accelerate the process and reduce costs. researchgate.net These approaches can be highly valuable in the study of this compound.

Applications in this area include:

Molecular Modeling and Docking: Using computational models to predict how this compound and its analogs interact with potential protein targets. This can help to prioritize compounds for synthesis and biological testing. researchgate.net

Virtual Screening: Employing machine learning algorithms to screen large databases of virtual compounds to identify those with a high probability of being active against a specific target. nih.gov

Predictive Modeling: Developing AI models to predict the biological activities, pharmacokinetic properties, and potential toxicity of new ergostane derivatives based on their chemical structures. researchgate.netarxiv.org This can aid in the design of compounds with improved therapeutic profiles.

Structure Elucidation: AI-powered tools can assist in the classification and structural elucidation of newly discovered natural products based on their spectroscopic data. acs.org

Bridging In Vitro Findings to Complex Biological Systems

A critical step in the translational pipeline is to validate the promising in vitro findings in more complex biological systems that better mimic human physiology.

Future research should focus on:

In Vivo Studies: Evaluating the efficacy of promising ergostane compounds in relevant animal models of disease. This will provide crucial information on their in vivo activity, pharmacokinetics, and potential toxicity. Studies on other ergosterols have shown effects in animal models of inflammation and cancer. semanticscholar.orgmdpi.com

Advanced Cell Culture Models: Utilizing 3D cell cultures, organoids, and co-culture systems to better recapitulate the in vivo environment and assess the effects of ergostane compounds in a more physiologically relevant context.

Biomarker Discovery: Identifying and validating biomarkers that can be used to monitor the biological effects of this compound and its analogs in preclinical and eventually clinical studies. This will be essential for assessing treatment response and optimizing therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying Ergostane-3,15-diol in environmental or biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard methods for detecting sterols like this compound. For environmental samples (e.g., sediments), protocols involve lipid extraction using dichloromethane/methanol, saponification to remove interfering compounds, and derivatization (e.g., silylation) to enhance volatility for GC-MS analysis . Calibration curves with internal standards (e.g., 5α-cholestane) are critical for quantification.

Q. How does the stereochemistry of this compound influence its biological or environmental roles?

  • Methodological Answer : Stereochemical configuration affects membrane permeability and interaction with enzymes. For instance, the 3β-hydroxyl group in this compound may enhance hydrogen bonding with phospholipids, influencing cellular uptake. Comparative studies using synthetic stereoisomers (e.g., 3α vs. 3β) via nuclear magnetic resonance (NMR) and X-ray crystallography can resolve structural-activity relationships .

Q. What are the known natural sources of this compound in terrestrial and aquatic ecosystems?

  • Methodological Answer : this compound is primarily associated with eukaryotic microorganisms, such as eustigmatophyte algae, as observed in riverine suspended particulate matter (SPM). Isotopic labeling (e.g., ¹³C-bicarbonate incubations) and 18S rRNA sequencing help trace biosynthesis pathways and confirm algal origins .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental correlations (e.g., temperature vs. diol abundance) observed for this compound?

  • Methodological Answer : Conflicting correlations (e.g., weak positive links between C30:1,15-diol and temperature in lacustrine sediments ) may arise from mixed sources or post-depositional degradation. Multivariate analysis (e.g., principal component analysis) paired with fractional abundance calculations (e.g., FC32:1,15-diol) can disentangle freshwater vs. marine inputs . Additionally, sediment trap studies in controlled environments (e.g., mesocosms) isolate temperature effects from other variables.

Q. What experimental designs are optimal for studying this compound’s role in paleoclimate reconstruction?

  • Methodological Answer : High-resolution sediment core sampling (e.g., 1-cm intervals) coupled with diol index (LDI) calibration against instrumental temperature records (e.g., 1908–2008 data from LdRS cores ) improves paleotemperature accuracy. Cross-validation with other biomarkers (e.g., alkenones) and δ¹³Cbulk values ensures robustness .

Q. How should researchers address challenges in synthesizing this compound for controlled laboratory studies?

  • Methodological Answer : Total synthesis requires stereoselective oxidation of ergosterol precursors, with careful monitoring of reaction intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Safety protocols for handling reactive intermediates (e.g., ozonolysis) must align with Institutional Review Board (IRB) guidelines .

Q. What statistical frameworks are suitable for analyzing spatial and temporal variability of this compound in large datasets?

  • Methodological Answer : Time-series analysis (e.g., autoregressive integrated moving average, ARIMA) identifies cyclic patterns in diol abundance. Spatial autocorrelation tests (e.g., Moran’s I) map distribution hotspots in river systems, while mixed-effects models account for nested variables (e.g., seasonal flow rates in the Rhine River ).

Data Integration and Reproducibility

Q. How can researchers ensure reproducibility when reporting this compound concentrations in interdisciplinary studies?

  • Methodological Answer : Adhere to the PANGAEA data repository standards (e.g., metadata templates for diol fractional abundances ). Detailed protocols for lipid extraction, instrumental settings (e.g., MS ionization voltages), and uncertainty margins (e.g., ±5% for triplicate runs) must accompany datasets .

Q. What ethical considerations apply to handling this compound in toxicological studies?

  • Methodological Answer : Follow IRB guidelines for chemical safety, including Material Safety Data Sheet (MSDS) compliance for hazards like mucosal irritation . Anonymized data sharing agreements (e.g., RECSAF 5.6 ) and informed consent are mandatory for human cell line studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.